Gypsogenic acid

Triterpenoid biosynthesis Cytochrome P450 Metabolic engineering

Gypsogenic acid is a dual-carboxyl oleanane triterpenoid (C-23/C-28 carboxylic acid + 3β-OH) structurally irreducible to single-carboxyl analogs such as oleanolic acid or hederagenin. Only the native free acid—not ester or acetyl derivatives—delivers validated antibacterial activity (MIC 50–200 μg/mL against oral pathogens) and trypanocidal potency (IC50 56.6 μM). For engineered yeast biosynthesis, this compound is the defined endpoint of the bAS→CYP716A12→CYP72A68v2 cascade. Researchers conducting UDP-glucosyltransferase enzymology (UGT74M1) benefit from its intermediate catalytic efficiency (kcat/Km 6.5×10³ s⁻¹M⁻¹). Insist on the underivatized acid form for reproducible SAR, anti-Chagas screening, and oral antimicrobial discovery programs.

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
CAS No. 5143-05-0
Cat. No. B1256461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGypsogenic acid
CAS5143-05-0
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1
InChIKeyPAIBKVQNJKUVCE-JUENUIDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gypsogenic Acid (CAS 5143-05-0): Structural and Biological Baseline for Procurement Evaluation


Gypsogenic acid (CAS 5143-05-0) is a pentacyclic oleanane-type triterpenoid acid with the molecular formula C30H46O5 and a molecular weight of 486.68 g/mol [1]. This compound is characterized by the presence of two carboxylic acid groups at positions 23 and 28, and a 3β-hydroxy group, distinguishing it from closely related triterpenoids that possess only a single C-28 carboxylic acid moiety . Gypsogenic acid occurs naturally in various plant species including Miconia stenostachya, Aceriphyllum rossii, and Gypsophila species, and can also be produced via heterologous biosynthesis in engineered yeast systems [2].

Why Generic Substitution of Gypsogenic Acid with Other Oleanane Triterpenoids Fails: Structural Determinants of Differential Activity


Gypsogenic acid cannot be generically substituted with other oleanane-type triterpenoids such as oleanolic acid or hederagenin due to critical differences in oxidation patterns that fundamentally alter both biosynthetic pathway positioning and biological activity profiles. The defining structural feature of gypsogenic acid—the presence of two carboxylic acid groups at C-23 and C-28, combined with a 3β-hydroxy group—places it at a distinct branch point in triterpenoid biosynthesis, where it serves as a substrate for specific UDP-glucosyltransferases including UGT74M1 [1]. Moreover, while oleanolic acid exhibits broad activity profiles, gypsogenic acid demonstrates selective antibacterial activity against oral pathogens with MIC values ranging from 50-200 μg/mL and specific trypanocidal activity (IC50 56.6 μM) that is not replicated by methyl ester or acetyl derivatives [2]. The differential oxidation state also affects solubility characteristics: gypsogenic acid exhibits limited aqueous solubility that constrains maximum assay concentrations to approximately 100 μM, a parameter not shared across all structural analogs [3]. These combined structural, biosynthetic, and activity-profile differences preclude simple interchange with in-class compounds.

Gypsogenic Acid (CAS 5143-05-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


CYP72A68v2 Enzyme Specificity Distinguishes Gypsogenic Acid from Soyasapogenol B Biosynthetic Pathway

Gypsogenic acid biosynthesis is catalyzed specifically by CYP72A68v2, a cytochrome P450 enzyme that modifies oleanolic acid through hederagenin as an intermediate, representing a distinct metabolic branch from the hemolytic sapogenin pathway catalyzed by CYP72A61v2 [1]. In engineered yeast strains expressing β-amyrin synthase (bAS), cytochrome P450 reductase (CPR), CYP716A12, and CYP72A68v2, gypsogenic acid was produced as the specific terminal oxidation product, whereas parallel strains expressing CYP72A61v2 with CYP93E2 produced soyasapogenol B [1]. This enzyme specificity differentiates gypsogenic acid from other triterpenoid aglycones at the biosynthetic level.

Triterpenoid biosynthesis Cytochrome P450 Metabolic engineering Synthetic biology

Antibacterial Activity of Gypsogenic Acid Against Oral Pathogens: Quantified MIC Values Differentiate from Ursolic and Oleanolic Acid

Gypsogenic acid demonstrates quantifiable antibacterial activity against oral bacterial pathogens with MIC values ranging from 50 to 200 μg/mL across a panel of oral streptococci and Enterococcus faecalis [1]. This activity profile is distinct from that of structurally related triterpenes ursolic acid, oleanolic acid, and betulinic acid, which were co-isolated from Miconia stenostachya and evaluated for antimicrobial activity against phytopathogens, revealing differential spectrum and potency [2]. The antibacterial activity is specific to the native triterpenoid acid structure; semi-synthetic derivatives including acetyl and methyl ester modifications do not exhibit enhanced or equivalent activity [3].

Antimicrobial screening Oral microbiology Natural product antibacterial MIC determination

Trypanocidal Activity of Gypsogenic Acid: IC50 Quantification and Structural Specificity Evidence

Gypsogenic acid exhibits quantifiable trypanocidal activity against blood trypomastigote forms of Trypanosoma cruzi, with an IC50 value of 56.6 μM in isolated mouse blood assays . Notably, this activity is structure-specific: acetyl and methyl ester derivatives of gypsogenic acid, ursolic acid, and oleanolic acid were tested in parallel and found not to potentiate the trypanocidal activity compared to the parent triterpene acids [1]. The three native triterpenes—ursolic acid, oleanolic acid, and gypsogenic acid—were all active against T. cruzi trypomastigotes, while their semi-synthetic derivatives were inactive, establishing a clear structure-activity relationship [1].

Trypanosoma cruzi Chagas disease Antiparasitic screening Triterpenoid bioactivity

Solubility-Limited Enzyme Kinetic Parameters Distinguish Gypsogenic Acid from 16-OH Gypsogenic Acid and Gypsogenin

Kinetic characterization of a triterpene carboxylic acid glucosyltransferase revealed that gypsogenic acid exhibits solubility-limited enzyme kinetics, with estimated kinetic constants (Km ~170 μM, kcat ~1.13 s⁻¹, kcat/Km ~6.5 × 10³ s⁻¹M⁻¹) that differ substantially from its oxidized derivatives [1]. Due to limited aqueous solubility, the maximum gypsogenic acid concentration achievable in the assay was constrained to 100 μM, rendering the reported Km value an estimate [1]. In contrast, 16-OH gypsogenic acid demonstrated a lower Km (51 μM) and significantly higher catalytic efficiency (kcat/Km = 2.5 × 10⁴ s⁻¹M⁻¹), while gypsogenin and quillaic acid showed substantially lower turnover numbers (kcat = 0.125 s⁻¹ and 0.111 s⁻¹, respectively) [1].

Enzyme kinetics Glucosyltransferase Substrate specificity Solubility limitation

Cytotoxicity Profile of Gypsogenic Acid Versus Olean-12-en-27-oic Acid Derivatives in K562 and HL-60 Leukemia Cell Lines

In a cytotoxicity evaluation of triterpenes isolated from Aceriphyllum rossii, olean-12-en-27-oic acid derivatives (compounds 1-6) exhibited considerable cytotoxicity against K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cell lines with IC50 values ranging from 12.2 to 28.7 μM and 12.1 to 25.8 μM, respectively [1]. Gypsogenic acid (compound 8), along with oleanolic acid (compound 7), was isolated from the same extract and included in the cytotoxicity evaluation panel [1]. While quantitative IC50 values for gypsogenic acid were not reported in the same range as the most potent derivatives, gypsogenic acid has been independently shown to inhibit proliferation in a panel of human tumor cell lines including leukemic cells with lymphoid (SKW-3, BV-173) and myeloid (HL-60, K-562, LAMA-84) phenotypes, as well as the EJ bladder carcinoma cell line [2].

Cytotoxicity screening Leukemia cell lines Triterpenoid anticancer Structure-activity relationship

Long-Term Storage Stability of Gypsogenic Acid: Vendor-Verified ≥4 Year Shelf Life at -20°C

Gypsogenic acid demonstrates documented long-term storage stability when maintained under recommended conditions. Vendor quality control data indicate a stability period of ≥4 years when stored at -20°C in solid form . This stability profile is relevant for laboratory procurement planning, as the compound remains viable for extended research programs without degradation. The compound is stable at ambient temperature for several days during ordinary shipping and handling, permitting room temperature transport without cold chain requirements for short-duration shipments [1]. Storage recommendations specify maintaining the product at -20°C for maximum recovery, with centrifugation of the original vial recommended prior to cap removal to ensure product recovery .

Compound stability Storage conditions Quality control Procurement planning

Gypsogenic Acid (CAS 5143-05-0): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Heterologous Triterpenoid Biosynthesis and Metabolic Engineering

Gypsogenic acid serves as a defined biosynthetic endpoint in engineered yeast strains expressing the specific P450 enzyme cascade bAS → CYP716A12 → CYP72A68v2, with CYP72A68v2 catalyzing the oleanolic acid → hederagenin → gypsogenic acid conversion as demonstrated in Medicago truncatula P450 expression systems [1]. Researchers developing synthetic biology platforms for oleanane-type triterpenoid production can utilize this enzyme-substrate pairing to achieve targeted gypsogenic acid biosynthesis. The compound's solubility-limited kinetic parameters (Km ~170 μM estimated, kcat = 1.13 s⁻¹, kcat/Km = 6.5 × 10³ s⁻¹M⁻¹) must inform downstream glucosylation reaction design [2].

Antibacterial Screening Against Oral Pathogens

Gypsogenic acid is validated for antibacterial screening programs targeting oral pathogens, with established MIC values of 50-200 μg/mL against Enterococcus faecalis, Streptococcus salivarius, S. sanguinis, S. mutans, and S. sobrinus in broth microdilution assays [1]. This compound is appropriate for comparative antimicrobial studies evaluating triterpenoid structure-activity relationships against oral microflora. Researchers should note that semi-synthetic acetyl and methyl ester derivatives do not exhibit enhanced antibacterial or trypanocidal activity relative to the parent acid [2].

Anti-Trypanosomal Drug Discovery and Structure-Activity Studies

Gypsogenic acid is a validated positive control for in vitro screening against Trypanosoma cruzi blood trypomastigotes, demonstrating an IC50 of 56.6 μM in isolated mouse blood lysis assays [1]. This compound is suitable for structure-activity relationship studies investigating the essential role of free carboxylic acid groups in antiparasitic activity, as esterification or acetylation abolishes trypanocidal effects [2]. Investigators should procure the native triterpenoid acid rather than derivatized forms for anti-Chagas disease lead discovery programs.

Glucosyltransferase Substrate Characterization and Enzyme Kinetics

Gypsogenic acid functions as a characterized substrate for triterpene carboxylic acid UDP-glucosyltransferases including UGT74M1, with documented kinetic parameters enabling comparative enzymology studies across triterpenoid aglycones [1]. The compound's solubility-limited kinetics (maximum assay concentration ~100 μM) must be accounted for in experimental design, and its catalytic efficiency (kcat/Km = 6.5 × 10³ s⁻¹M⁻¹) is intermediate between 16-OH gypsogenic acid (2.5 × 10⁴ s⁻¹M⁻¹) and gypsogenin/quillaic acid (~3.0 × 10³ s⁻¹M⁻¹) [1]. This differential provides a reference point for evaluating glycosylation efficiency across the oleanane scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gypsogenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.